HSD17B13-IN-62-d3 is a compound associated with the inhibition of the enzyme hydroxysteroid 17-beta dehydrogenase 13, which is implicated in various liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). HSD17B13 is primarily expressed in the liver and plays a significant role in lipid metabolism and steroid hormone regulation. The exploration of HSD17B13 inhibitors, such as HSD17B13-IN-62-d3, is crucial for developing therapeutic strategies against liver-related disorders.
HSD17B13-IN-62-d3 is classified as a selective inhibitor of hydroxysteroid 17-beta dehydrogenase 13. It was identified through high-throughput screening methods aimed at finding compounds that can effectively inhibit this enzyme's activity. The compound is derived from a series of structural analogs designed to enhance potency and selectivity against HSD17B13, which is part of the short-chain dehydrogenase/reductase superfamily.
The synthesis of HSD17B13-IN-62-d3 involves several steps, typically starting from commercially available precursors. The synthesis pathway may include:
The specific synthesis route for HSD17B13-IN-62-d3 has not been disclosed in detail in the available literature but follows established protocols for similar compounds.
The molecular structure of HSD17B13-IN-62-d3 includes a core phenolic structure modified with various substituents that enhance its binding affinity to the target enzyme. The compound's structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its three-dimensional conformation and interaction with HSD17B13.
Key structural features include:
HSD17B13-IN-62-d3 undergoes various chemical reactions that are critical for its biological activity:
The efficacy of HSD17B13-IN-62-d3 as an inhibitor can be quantified using enzyme assays that measure its inhibitory constant (IC50) against HSD17B13.
The mechanism of action for HSD17B13-IN-62-d3 involves competitive inhibition of hydroxysteroid 17-beta dehydrogenase 13 by binding to its active site. This prevents the enzyme from catalyzing the conversion of steroid substrates, thereby altering lipid metabolism pathways associated with liver diseases.
Data from studies indicate that effective inhibition leads to reduced lipotoxic effects in hepatocytes, suggesting a therapeutic potential in conditions like NAFLD and NASH.
HSD17B13-IN-62-d3 exhibits several notable physical and chemical properties:
Characterization techniques such as high-performance liquid chromatography (HPLC) can be utilized to assess purity and stability over time.
HSD17B13-IN-62-d3 has potential applications in scientific research focused on liver diseases. Its primary uses include:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5